molecular formula Si- B1238226 Silicide(1-)

Silicide(1-)

カタログ番号: B1238226
分子量: 28.085 g/mol
InChIキー: HJELPJZFDFLHEY-UHFFFAOYSA-N
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説明

Silicide(1-) is a monoatomic monoanion and an elemental silicon.

科学的研究の応用

Chemical Synthesis

Sodium silicide serves as a precursor for synthesizing various silicon-based compounds. Its reactivity makes it valuable in chemical synthesis processes, particularly in producing silicides and other silicon derivatives .

Semiconductor Industry

In the semiconductor industry, sodium silicide is used in the production of silicon wafers and other silicon-based components. Its ability to generate hydrogen gas is also relevant in hydrogen storage technologies . The compound's properties enable it to enhance the electrical conductivity of semiconductor materials, making it essential for electronic applications.

Nanostructures

Recent studies have explored the formation of nanostructures using silicides. For instance, gold silicide nanowires have been formed on silicon substrates, exhibiting unique electronic properties due to their reduced dimensions. These nanowires are characterized by widths of about 2 to 3 nm and lengths exceeding 500 nm when prepared under optimal conditions . The formation mechanism involves self-organization upon Au deposition on Si(110) substrates followed by annealing.

Case Study 1: Gold Silicide Nanowires

A study investigated the growth of single-domain Au silicide nanowires on Si(110) substrates using scanning tunneling microscopy (STM) and photoemission spectroscopy (PES). The research demonstrated that these nanowires possess a small but finite density of states at the Fermi level, indicating their metallic nature. The ability to control their growth conditions allows for potential applications in nanoelectronics and quantum computing .

Case Study 2: Transition-Metal Silicides

Research on transition-metal silicides has shown that these materials exhibit unique magnetic properties not present in their bulk forms. Epitaxial growth techniques have been employed to create thin films of transition-metal silicides on silicon substrates, which are crucial for developing advanced electronic devices and sensors .

特性

分子式

Si-

分子量

28.085 g/mol

IUPAC名

silicon(1-)

InChI

InChI=1S/Si/q-1

InChIキー

HJELPJZFDFLHEY-UHFFFAOYSA-N

SMILES

[Si-]

正規SMILES

[Si-]

製品の起源

United States

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